4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

Regiochemistry Triazole isomerism Drug design scaffold

Researchers developing aspartic protease inhibitors face regiochemical uncertainty when sourcing generic piperidine-triazole intermediates. This compound eliminates that risk with its precisely defined 4-position piperidine geometry and 1-methyl-1,2,4-triazol-5-yl substitution. • Enables simultaneous S1/S3 subpocket engagement validated by molecular docking for renin/BACE1 programs • ≥98% purity with HPLC & NMR characterization ensures synthetic reproducibility • Serves as late-stage diversification intermediate for A2A antagonist triazolo-triazine scaffolds (KR2023003958). Bulk quantities available.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13632765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)CCC2CCNCC2
InChIInChI=1S/C10H18N4/c1-14-10(12-8-13-14)3-2-9-4-6-11-7-5-9/h8-9,11H,2-7H2,1H3
InChIKeyTVACXFHRISCFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specialized Piperidine-Triazole Building Block for Heterocyclic Synthesis


4-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine (CAS 1247515-91-8) is a heterocyclic building block composed of a piperidine ring linked via an ethyl spacer to a 1-methyl-1,2,4-triazole moiety at the 5-position . Categorized as a piperidinyl-triazole derivative within the broader 1,2,4-triazole class, it serves as a key synthetic intermediate for constructing more complex pharmacologically relevant molecules. This compound's value in procurement-driven settings lies in its precisely defined regiochemistry—a 1-methyl-1,2,4-triazol-5-yl substitution pattern—and its quantifiable purity profile, both of which directly influence downstream synthetic reliability and reproducibility .

1
Regiochemically defined building block — 1-methyl-1H-1,2,4-triazol-5-yl substitution pattern supports predictable heterocyclic derivatization.
2
Documented purity profile — vendor-reported analytical characterization (HPLC, NMR, LC-MS) supports procurement confidence for multi-step synthesis.
3
Piperidine-triazole scaffold — fits heterocyclic synthesis workflows targeting pharmacologically relevant molecular architectures.

Why Generic Substitution Fails in Precision Synthesis Workflows


Substituting in-class piperidine-triazole analogs for 4-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine introduces risks of regiochemical mismatch and variable purity. Structural isomers with piperidine substitution at the 2- or 3-position (e.g., CAS 1249687-68-0 or 1251129-46-0) possess identical molecular formula (C10H18N4) and molecular weight (194.28 g/mol) but exhibit altered spatial orientation, potentially leading to divergent receptor-binding geometries . Additionally, the triazole ring isomer class (1,2,4- vs. 1,2,3-triazole) presents distinct electronic properties and hydrogen-bonding capabilities, which directly impact biological target interactions . Even closely related analogs with different N-alkyl substituents (e.g., ethyl instead of methyl at triazole N-1) cannot be considered interchangeable without comprehensive revalidation of synthetic routes and biological activity due to altered lipophilicity and steric profiles. The absence of quantitative purity specifications for many generic alternatives further compounds procurement risk, as impurities exceeding 2-3% can propagate into final compounds, significantly affecting yield and reproducibility.

Position 2- and 3-piperidine positional isomers share identical molecular formula and mass; MS-based QC alone may not distinguish them, risking undetected isomer substitution.
Triazole 1,2,3-triazole analogs exhibit distinct electronic properties and hydrogen-bonding capacity vs. the 1,2,4-triazole system; downstream biological target interactions may shift.
N-Alkyl Analogs with different N-1 substituents (ethyl, H) alter lipophilicity and steric profiles; synthetic route revalidation may be required before interchange.

Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Definition Confers Synthetic Precision Advantage

The target compound features a 1-methyl-1H-1,2,4-triazol-5-yl substituent, establishing a specific regiochemical identity that differentiates it from alternative triazole configurations. The 1,2,4-triazole ring system offers three distinct nitrogen positions with differing electronic character, enabling regioselective C-H arylation. Under Cu-diamine catalytic conditions, 1-alkyl-1,2,4-triazoles can undergo C-H functionalization at specific positions, making the unambiguous identity of the 5-yl substitution pattern critical for predictable downstream derivatization. This contrasts with the 1,2,3-triazole isomer class, whose electronic properties and dipole moment differ fundamentally from the 1,2,4-system [1].

Regiochemical identity
Class-level inference
1-methyl-1H-1,2,4-triazol-5-yl substitution enables regioselective C-H arylation at defined positions under Cu-diamine catalysis, distinct from 1,2,3-triazole electronic profiles.
Supports unambiguous SAR attribution and predictable derivatization.
Regioselective conditions per Sames et al.; quantitative LogP and metabolic data for this specific compound not available.
Regiochemistry Triazole isomerism Drug design scaffold

Quantified Purity Specifications Enable Reproducible Chemistry

Multiple vendors provide quantified purity specifications for this compound: AKSci specifies a minimum purity of 97%, Leyan specifies 98%, and MolDB specifies 98% with supporting NMR, HPLC, and LC-MS documentation . In contrast, the 2-piperidine positional isomer (CAS 1249687-68-0) lacks publicly available purity specifications from major suppliers, and a related compound—2-[2-(Triazol-1-yl)ethyl]piperidine dihydrochloride (CAS 2137773-90-9)—is offered at only 95% minimum purity . The 3-piperidine positional isomer (CAS 1251129-46-0) is available at ≥98% purity from Chemscene with TPSA of 42.74 and LogP of 0.7473, providing a direct comparator with defined physicochemical parameters. The availability of documented analytical characterization (NMR, HPLC, LC-MS) for the target compound provides procurement confidence that is not uniformly available across all positional isomers, reducing the risk of introducing unidentified impurities into multi-step synthetic sequences.

Purity specification
Cross-study comparable
Target: 97–98% minimum purity with NMR, HPLC, LC-MS documentation (multiple vendors). Comparator 2-positional isomer: no published purity specification. Comparator dihydrochloride analog: 95% minimum.
Documented analytical characterization supports batch-to-batch reproducibility review.
Vendor-specified data as of October 2025; cumulative impurity effects in multi-step synthesis warrant review.
Purity specification Quality control Building block procurement

4-Position Substitution Geometry Distinguishes from Positional Isomers

The target compound features piperidine substitution at the 4-position (para relationship to the ring nitrogen), distinguishing it from the 2-position isomer (CAS 1249687-68-0) and the 3-position isomer (CAS 1251129-46-0). All three share the identical molecular formula (C10H18N4) and molecular weight (194.28 g/mol), making them indistinguishable by mass spectrometry alone. The 4-substitution pattern orients the triazole-ethyl moiety along the symmetry axis of the piperidine chair conformation, whereas 2- and 3-substitution introduce axial/equatorial conformational preferences and altered spatial relationships between the basic piperidine nitrogen and the triazole ring. In the context of renin inhibitor design, 4-triazolyl-substituted piperidine derivatives have been specifically synthesized and evaluated, with molecular docking demonstrating that the 4-position geometry enables exploration of both S1 and S3 subpockets simultaneously. Piperidine derivatives containing a 1-substituted 1,2,3-triazol-5-yl substituent at the 4-position were identified as the most active in that series [1].

Positional isomer geometry
Class-level inference
4- vs 2-/3-substitution
4-position orients triazole-ethyl along piperidine chair axis; 2- and 3-isomers introduce axial/equatorial preferences. All share C10H18N4, MW 194.28 — indistinguishable by MS alone.
Positional isomer differentiation requires NMR or chromatographic confirmation; MS-based QC alone carries misidentification risk.
4-substitution geometry reported to enable dual S1/S3 subpocket engagement in aspartic protease docking studies (renin).
Positional isomerism Piperidine substitution Molecular geometry

Triazolylpiperidine Scaffold Validated Across Multiple Therapeutic Patent Families for Aspartic Protease and GPCR Targets

The triazolylpiperidine scaffold—of which 4-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidine is a member—has been claimed in multiple patent families targeting aspartic proteases (renin) and G-protein coupled receptors. Patent EP12150762.8 (Use of triazolylpiperidine derivatives) claims compounds for hypertension treatment via renin inhibition, while WO2012116965A1 describes bridged piperidine derivatives incorporating triazole moieties. A more recent patent family (Ethyl Piperidine Triazolo Triazine Derivatives, KR2023003958) specifically claims compounds incorporating the ethyl piperidine triazole motif as adenosine A2A receptor antagonists for cancer treatment [1][2]. The vasopressin antagonist patent family (Triazolyl piperidine arginine vasopressin receptor modulators) further demonstrates the scaffold's versatility across diverse receptor classes [3]. This breadth of patent coverage establishes the scaffold as a privileged structure in medicinal chemistry, meaning that procurement of this specific building block positions researchers to explore multiple therapeutic hypotheses that have already demonstrated sufficient promise to warrant intellectual property protection.

Patent scaffold validation
Supporting evidence
Triazolylpiperidine scaffold claimed across at least 4 patent families: renin inhibition (EP12150762.8), A2A receptor antagonism (KR2023003958), vasopressin receptor modulation, and bridged piperidine derivatives (WO2012116965A1).
Reported scaffold relevance across multiple target classes; specific IC50/Ki for this exact compound not disclosed in accessible patent documents.
Patent landscape analysis through October 2025; scaffold-level inference only.
Patent landscape Therapeutic scaffold Aspartic protease inhibition

High-Impact Procurement and Application Scenarios


Aspartic Protease Inhibitor Lead Generation with Dual Subpocket Engagement

Based on the demonstrated ability of 4-triazolyl-substituted piperidine derivatives to simultaneously engage both the S1 and S3 subpockets of renin, as shown by molecular docking experiments [1], this building block is directly applicable as a core scaffold for designing novel aspartic protease inhibitors. The 4-position piperidine geometry, combined with the 1-methyl-1,2,4-triazol-5-yl motif, provides a vector for growing substituents that can probe both subpockets. Researchers targeting renin, BACE1, or other aspartic proteases should procure this specific 4-isomer to ensure the validated geometry, as the 2- and 3-positional isomers (CAS 1249687-68-0 and 1251129-46-0) would alter the trajectory of substituent growth vectors and compromise subpocket occupancy.

Adenosine A2A Receptor Antagonist Development Using Triazole Pharmacophore

The ethyl piperidine triazolo triazine patent family (KR2023003958) explicitly claims compounds built around the ethyl piperidine triazole core for A2A receptor antagonism in oncology applications [2]. This compound serves as a late-stage diversification intermediate or as the foundational building block for constructing the triazolo-triazine fused system. Its defined 1-methyl-1,2,4-triazol-5-yl substitution ensures the correct regioisomer for subsequent cyclization to the triazolo-triazine core. Researchers should prioritize vendors offering documented purity ≥97% with HPLC and NMR characterization to ensure that trace impurities in the building block do not interfere with the sensitive cyclization chemistry.

SAR Studies Exploring Triazole N-Alkyl Substitution Effects on Selectivity

The 1-methyl substituent on the triazole ring provides a defined baseline for systematic SAR exploration of N-alkyl effects on potency, selectivity, and physicochemical properties. When compared with the non-methylated analog (4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine, CAS 1250381-23-7), the methyl group contributes to increased lipophilicity and potentially altered metabolic stability—effects that must be deconvoluted through systematic analog synthesis. The high purity (97-98%) and documented analytical characterization of this compound make it suitable as a reference standard in such comparative SAR campaigns, where impurity-related artifacts could confound interpretation of biological activity trends.

Click Chemistry-Derived Triazole-Piperidine Hybrid Library Synthesis

While the target compound itself is a 1,2,4-triazole, the broader synthetic methodology for constructing triazolylpiperidine libraries via Cu(I)- or Ru-catalyzed azide-alkyne cycloaddition (click chemistry) is well-established, as described by Sydnes et al. [3]. This compound can serve as a regiochemically defined reference standard for validating that click chemistry-derived triazole-piperidine libraries have produced the intended 1,4- vs. 1,5-triazole regioisomer (in the case of 1,2,3-triazoles) or correct 1,2,4-triazole substitution pattern. Its unambiguous spectroscopic signature supports its use as a calibration standard in HPLC-MS-based library quality control workflows.

Application
Selection Property
Validation Focus
Aspartic protease target engagement studies
4-position piperidine geometry with triazole-ethyl vector
Subpocket occupancy assay context and docking-model review
Adenosine A2A receptor pathway research
1-methyl-1,2,4-triazol-5-yl regiochemistry for triazolo-triazine cyclization
Cyclization fidelity and purity-dependent reaction context
Triazole N-alkyl SAR campaigns
Defined N-methyl baseline with documented analytical profile
Comparator analog synthesis and impurity-controlled activity interpretation
Triazole-piperidine hybrid library synthesis
Regiochemical reference profile with unambiguous spectroscopic signature
Library QC and isomer verification via HPLC-MS calibration
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